4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine
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Description
4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine is a useful research compound. Its molecular formula is C10H12F2N2O and its molecular weight is 214.216. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . By inhibiting these enzymes, the compound can disrupt the normal functioning of cancer cells, leading to their death .
Biochemical Pathways
The compound affects the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA . By interfering with these pathways, the compound can disrupt the replication and transcription processes in cancer cells .
Result of Action
The compound shows superior cytotoxic activities against certain cancer cell lines . It inhibits the growth of these cells, leading to their death . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within certain cancer cells .
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c1-6-13-8-4-2-3-7(8)10(14-6)15-5-9(11)12/h9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJOXAJASCIONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.